Boc-Cys(Acm,O)-OH
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Overview
Description
“Boc-Cys(Acm,O)-OH” is a chemical compound with the linear formula CH3CONHCH2SCH2CH(COOH)NHCOOC(CH3)3 . It is used in peptide synthesis .
Synthesis Analysis
“Boc-Cys(Acm,O)-OH” and similar compounds like “Fmoc-Cys(Acm)-OH” are used in Fmoc solid phase peptide synthesis . The synthesis characteristics of these compounds are excellent when used on the Applied Biosystems Model 431A peptide synthesizer .Molecular Structure Analysis
The molecular structure of “Boc-Cys(Acm,O)-OH” is represented by the formula CH3CONHCH2SCH2CH(COOH)NHCOOC(CH3)3 . The molecular weight of this compound is 292.35 g/mol .Physical And Chemical Properties Analysis
“Boc-Cys(Acm,O)-OH” has a molecular weight of 308.35 g/mol . Its optical activity is [α]20/D -36.5±1.5°, c = 1% in H2O, and it has a melting point of 111-114 °C . The compound has a rotatable bond count of 8 and a topological polar surface area of 141 Ų .Scientific Research Applications
Synthesis of Cysteine-Containing Polypeptides :A method utilizing Boc-Cys(Acm)-containing peptide thioesters, obtained via a Boc solid-phase method, was developed to prepare cysteine-containing polypeptides. This method was successfully applied to synthesize human adrenomedullin, a 52 amino acid residue peptide. The process involved condensing peptide segments in the presence of silver ions, with additives and a base, to facilitate segment coupling with minimal decomposition of Acm groups (Kawakami, Kogure & Aimoto, 1996).
Orthogonal Coupling of Peptide Segments :Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH derivatives were synthesized to aid in the formation of heterodisulfide bonds between peptide segments. This strategy was employed in the orthogonal couplings of peptides with N-terminal Cys(S-Pyr), leading to efficient intramolecular acyl transfers and formation of peptide thiocarboxylic acids (Huang & Carey, 2009).
Peptide Synthesis with Silver Chloride Activation :The synthesis of Reaper, a cysteine-containing polypeptide, was achieved by activating a peptide thioester with silver chloride. This approach successfully promoted the condensation of peptide segments without losing the Acm group, indicating the general applicability of silver chloride as an activating reagent for preparing polypeptides containing Cys(Acm) residues (Kawakami, Yoshimura & Aimoto, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-(acetamidomethylsulfinyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O6S/c1-7(14)12-6-20(18)5-8(9(15)16)13-10(17)19-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-,20?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEUQBJGDKCBAI-RQJNJCINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCS(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCS(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(Acm,O)-OH |
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